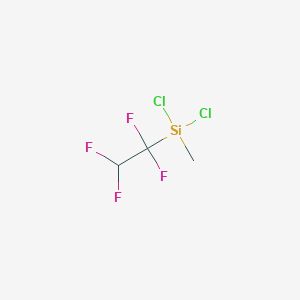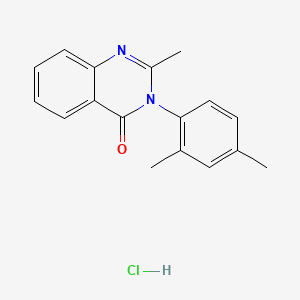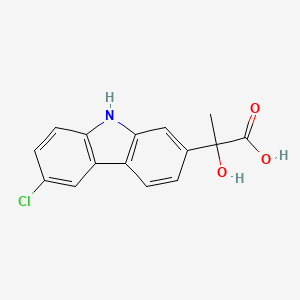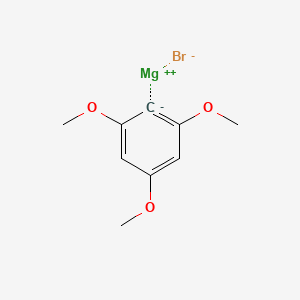
magnesium;1,3,5-trimethoxybenzene-6-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is a complex organometallic compound that combines magnesium with 1,3,5-trimethoxybenzene and bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide typically involves the reaction of 1,3,5-trimethoxybenzene with magnesium in the presence of a bromide source. One common method is the Grignard reaction, where 1,3,5-trimethoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, followed by the addition of a bromide source such as bromine or hydrogen bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor equipped with a cooling system to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Corresponding halide-substituted products
Aplicaciones Científicas De Investigación
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable complexes with various ligands.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of magnesium;1,3,5-trimethoxybenzene-6-ide;bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, coordinating with the oxygen atoms of the trimethoxybenzene, thereby activating the compound for nucleophilic attack. This coordination facilitates the transfer of the bromide ion, leading to the formation of the desired products .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethoxybenzene: A precursor in the synthesis of the compound.
Magnesium Bromide: A simpler magnesium-bromide complex without the trimethoxybenzene ligand.
Grignard Reagents: General class of organomagnesium compounds used in similar synthetic applications.
Uniqueness
Magnesium;1,3,5-trimethoxybenzene-6-ide;bromide is unique due to the presence of the trimethoxybenzene ligand, which imparts specific electronic properties and reactivity patterns not observed in simpler magnesium-bromide complexes. This uniqueness makes it valuable in specialized synthetic applications and research .
Propiedades
IUPAC Name |
magnesium;1,3,5-trimethoxybenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Mg/c1-10-7-4-8(11-2)6-9(5-7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZLFVPYOHUNAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C(=C1)OC)OC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
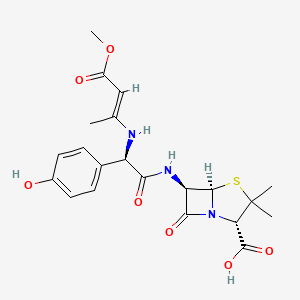
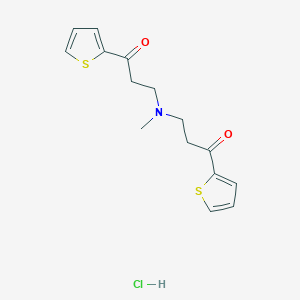
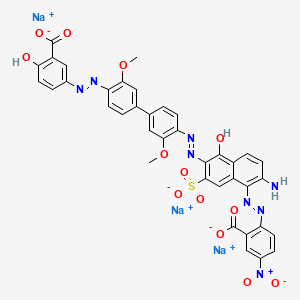

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
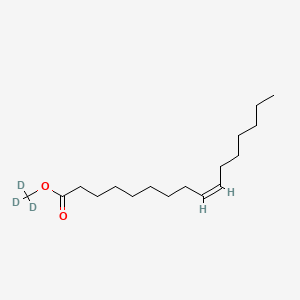

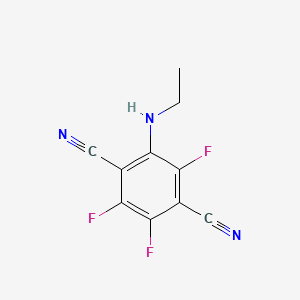

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
